molecular formula C8H15ClN2O B2397811 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride CAS No. 2243520-80-9

4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride

Cat. No.: B2397811
CAS No.: 2243520-80-9
M. Wt: 190.67
InChI Key: NPGPAISMCRTYOA-UHFFFAOYSA-N
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Description

4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly used as building blocks in organic synthesis . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-3-ylpyrrolidin-2-one typically involves the cyclization of functionalized acyclic substrates. One common method includes the amination and cyclization of acyclic precursors under specific reaction conditions . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride can be carried out in continuous tube or tube bundle reactors operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles . These products are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .

Properties

IUPAC Name

4-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-7(5-10-8)6-1-2-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGPAISMCRTYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243520-80-9
Record name [3,3'-bipyrrolidin]-5-one hydrochloride
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